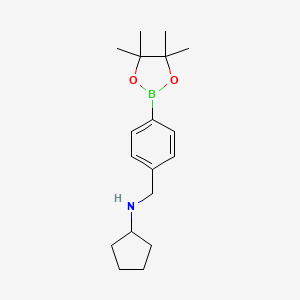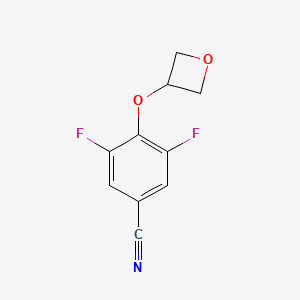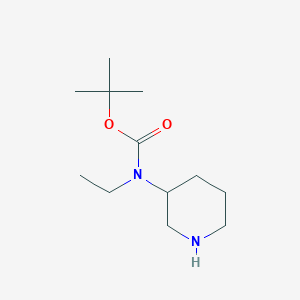
Ácido 4-(N-ciclopencilaminometil)fenilborónico, éster de pinacol
Descripción general
Descripción
4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C18H28BNO2 and its molecular weight is 301.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Acoplamiento cruzado de Suzuki-Miyaura
La reacción de acoplamiento cruzado de Suzuki-Miyaura es un método fundamental en química orgánica para la formación de enlaces carbono-carbono. Este compuesto sirve como un reactivo organoborónico estable y fácilmente preparado, que es crucial para que la reacción ocurra en condiciones suaves y tolerantes a grupos funcionales . Su estabilidad y naturaleza benigna lo convierten en una opción ecológica para la síntesis de moléculas orgánicas complejas.
Protodesboronación catalítica
La protodesboronación de ésteres borónicos de pinacol, incluido este compuesto, es un paso importante en la síntesis orgánica. Permite la hidrometilación anti-Markovnikov formal de alquenos, una transformación que agrega un grupo metilo a través de un doble enlace de forma opuesta a la regla de Markovnikov tradicional . Este proceso se ha aplicado para sintetizar productos naturales y farmacéuticos.
Reacciones de cruce radical-polar
Este compuesto puede participar en reacciones de cruce radical-polar, una estrategia sintética que combina mecanismos radicales y polares para crear moléculas complejas. Tales reacciones son valiosas para la construcción de enlaces carbono-carbono y carbono-heteroátomo, expandiendo la caja de herramientas para la química medicinal y la ciencia de los materiales .
Transformaciones de grupo funcional
La parte de boro en este compuesto se puede convertir en una amplia gama de grupos funcionales. Las transformaciones incluyen oxidaciones, aminaciones, halogenaciones y diversas formaciones de enlaces C-C como alquilaciones, alquilinaciones y arilaciones. Estas transformaciones son fundamentales en el desarrollo de nuevos fármacos y materiales .
Hidroboración asimétrica
La hidroboración asimétrica es una técnica que se utiliza para introducir quiralidad en las moléculas, lo cual es esencial para la síntesis de compuestos enantioméricamente puros. Este compuesto se puede utilizar en tales reacciones para crear centros quirales, que son cruciales en la industria farmacéutica para producir ingredientes farmacéuticos activos .
Funcionalización de nanopartículas
Los derivados del éster de pinacol del ácido fenilborónico, incluido este compuesto, se han funcionalizado en nanopartículas para crear sistemas multifuncionales sensibles a ROS. Estos sistemas tienen aplicaciones potenciales en el tratamiento de enfermedades crónicas como la periodontitis al dirigirse a las especies reactivas de oxígeno (ROS) en los tejidos inflamados .
Reacciones de homologación
Este compuesto se puede utilizar en reacciones de homologación donde la parte de boro permanece en el producto. Tales reacciones son importantes para extender las cadenas de carbono e introducir grupos funcionales, que son pasos que a menudo se requieren en la síntesis de moléculas orgánicas complejas .
Síntesis de productos naturales y farmacéuticos
La capacidad del compuesto para sufrir diversas transformaciones químicas lo convierte en un valioso bloque de construcción en la síntesis de productos naturales y farmacéuticos. Su uso en la síntesis total de moléculas complejas como δ-®-coniceína e indolizidina 209B ejemplifica su versatilidad en la química orgánica sintética .
Mecanismo De Acción
Target of Action
The primary target of 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and is crucial for the synthesis of many complex organic compounds .
Result of Action
The result of the action of 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds .
Action Environment
The action of 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . It’s worth noting that these compounds are only marginally stable in water , and the rate of reaction can be considerably accelerated at physiological pH .
Análisis Bioquímico
Biochemical Properties
4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes . The nature of these interactions often involves the formation of reversible covalent bonds between the boronic acid moiety and the serine or threonine residues in the enzyme’s active site. This interaction can modulate the enzyme’s activity, making 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester a valuable tool in studying enzyme functions and developing enzyme inhibitors.
Cellular Effects
The effects of 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and inflammatory responses . By modulating the activity of enzymes involved in these pathways, 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester can affect gene expression and cellular metabolism. For instance, it has been observed to reduce oxidative stress in cells by inhibiting ROS-producing enzymes, thereby protecting cells from oxidative damage and inflammation.
Molecular Mechanism
At the molecular level, 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety of the compound forms reversible covalent bonds with hydroxyl groups on serine or threonine residues in enzymes . This binding can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester can influence gene expression by modulating transcription factors and signaling molecules involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can undergo hydrolysis at higher pH levels . Long-term studies have shown that 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester can maintain its inhibitory effects on enzymes and cellular processes for extended periods, making it suitable for prolonged biochemical experiments.
Dosage Effects in Animal Models
The effects of 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester is involved in various metabolic pathways, particularly those related to oxidative stress and inflammation . The compound interacts with enzymes such as NADPH oxidases and cyclooxygenases, modulating their activity and affecting the levels of metabolites involved in these pathways. By influencing metabolic flux, 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester can alter the cellular redox state and inflammatory responses.
Transport and Distribution
Within cells and tissues, 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester is transported and distributed through interactions with specific transporters and binding proteins . The compound can localize to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects. The distribution of 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester is influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can modulate mitochondrial enzymes and influence cellular energy metabolism. Understanding the subcellular localization of 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester is essential for elucidating its precise biochemical roles.
Propiedades
IUPAC Name |
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)15-11-9-14(10-12-15)13-20-16-7-5-6-8-16/h9-12,16,20H,5-8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGHHMMOOILENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)
![3-Azabicyclo[3.2.1]octan-8-ylmethanol](/img/structure/B1455610.png)




![4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1455618.png)


![3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1455621.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455622.png)
